Heparin disaccharide IV-H (CAS 123228-39-7) is an unsaturated, non-sulfated, and non-acetylated glycosaminoglycan (GAG) building block, structurally defined as ΔUA-[1→4]-GlcN . Generated via the enzymatic cleavage of heparin or heparan sulfate by heparinases, this specific disaccharide is distinguished by its free primary amine at the C2 position of the glucosamine residue . In industrial and analytical procurement, IV-H is primarily sourced as a high-purity reference standard for liquid chromatography-mass spectrometry (LC-MS) and capillary electrophoresis (CE) workflows . It serves as the definitive baseline for quantifying N-unsubstituted glucosamine domains—rare but biologically critical sequences in mature heparan sulfate that dictate specific protein-binding interactions and structural integrity .
Substituting Heparin disaccharide IV-H with the more abundant Heparin disaccharide IV-A (ΔUA-GlcNAc) or highly sulfated variants (e.g., I-S) fundamentally compromises analytical accuracy and enzymatic assay design [1]. Because IV-A contains an N-acetyl group, it exhibits a distinct mass shift (+42 Da) and significantly different chromatographic retention behavior, preventing its use for calibrating the detection of free-amine species in LC-MS workflows [1]. Furthermore, in biosynthetic assays targeting N-deacetylase/N-sulfotransferase (NDST) enzymes, using crude heparin mixtures or IV-A introduces rate-limiting deacetylation steps that confound the kinetic measurement of N-sulfation [1]. Procurement of the exact IV-H compound is therefore strictly required for workflows demanding precise quantification of free-amine GAG domains or orthogonal chemical derivatization via the C2 amine [1].
In quantitative LC-MS/MS analysis of heparinase-digested heparan sulfate, Heparin disaccharide IV-H provides the exact mass standard (MW 337.28 Da) required to identify N-unsubstituted glucosamine residues [1]. Utilizing Heparin disaccharide IV-A (MW 379.3 Da for the free acid) as a surrogate baseline fails due to the 42 Da mass difference imparted by the N-acetyl group, which completely alters the selected reaction monitoring (SRM) transitions [1]. Furthermore, the free amine in IV-H shifts its elution time in strong anion exchange (SAX) or hydrophilic interaction liquid chromatography (HILIC) compared to the neutral N-acetylated IV-A [1].
| Evidence Dimension | Mass-to-charge (m/z) baseline and chromatographic resolution |
| Target Compound Data | Heparin disaccharide IV-H (MW 337.28 Da, free amine present) |
| Comparator Or Baseline | Heparin disaccharide IV-A (MW 379.3 Da, N-acetylated) |
| Quantified Difference | Absolute 42 Da mass shift and distinct HILIC/SAX retention profiles, preventing cross-calibration. |
| Conditions | LC-MS/MS or SAX-HPLC of heparinase-digested glycosaminoglycans. |
Procuring the exact IV-H standard is mandatory for lot-to-lot quality control of low-molecular-weight heparins (LMWHs) to ensure accurate quantification of rare free-amine residues.
The biosynthesis of heparan sulfate involves the dual-function enzyme NDST, which first deacetylates GlcNAc residues and subsequently N-sulfates the resulting free amine[1]. When assaying the N-sulfotransferase domain in isolation, Heparin disaccharide IV-H serves as the direct, immediate acceptor substrate [1]. If Heparin disaccharide IV-A is used as a baseline substrate, the enzyme must first perform the rate-limiting de-N-acetylation step, which masks the true Vmax and Km of the sulfation reaction [1]. By utilizing IV-H, researchers bypass the deacetylase activity entirely, yielding precise kinetic data for the sulfotransferase function [1].
| Evidence Dimension | Substrate suitability for N-sulfotransferase kinetic assays |
| Target Compound Data | Heparin disaccharide IV-H (Direct N-sulfation acceptor) |
| Comparator Or Baseline | Heparin disaccharide IV-A (Requires prior rate-limiting de-N-acetylation) |
| Quantified Difference | Eliminates the deacetylation kinetic bottleneck, allowing isolated measurement of sulfotransferase Vmax. |
| Conditions | In vitro enzymatic assays evaluating NDST activity or screening NDST-specific inhibitors. |
Buyers developing targeted inhibitors for heparan sulfate biosynthetic pathways must use IV-H to accurately isolate and measure N-sulfotransferase inhibition.
Chemical derivatization of standard heparin disaccharides (like IV-A or IV-S) is restricted to the reducing end via reductive amination, a process requiring harsh conditions (e.g., sodium cyanoborohydride) and extended reaction times [1]. In contrast, Heparin disaccharide IV-H possesses a highly reactive free primary amine at the C2 position of the glucosamine ring [1]. This allows for rapid conjugation with N-hydroxysuccinimide (NHS) esters or isothiocyanate-functionalized fluorophores at mild physiological to slightly alkaline pH (7.0–9.0) [1]. This orthogonal reactivity enables the synthesis of dual-labeled probes or stable affinity matrix conjugations without compromising the reducing end [1].
| Evidence Dimension | Reactive site availability for mild bioconjugation |
| Target Compound Data | Heparin disaccharide IV-H (Reactive C2 primary amine + reducing end) |
| Comparator Or Baseline | Heparin disaccharide IV-A / IV-S (Only reducing end available) |
| Quantified Difference | Enables rapid NHS-ester coupling at pH 7-9, bypassing the need for harsh reductive amination. |
| Conditions | Synthesis of fluorescently labeled GAG standards or affinity chromatography matrices. |
For laboratories synthesizing custom diagnostic probes or affinity resins, IV-H provides a direct chemical handle that bypasses the need for harsh reductive amination, reducing synthesis time and reagent toxicity.
Directly following from its distinct mass profile (MW 337.28 Da) and specific SRM transitions demonstrated in LC-MS/MS workflows, Heparin disaccharide IV-H is a required procurement item for analytical laboratories performing batch-to-batch quality control of low-molecular-weight heparins (LMWHs) [1]. It acts as the definitive calibrant for identifying and quantifying N-unsubstituted glucosamine residues, ensuring regulatory compliance and structural consistency in pharmaceutical heparin products [1].
Because IV-H isolates the N-sulfotransferase step by providing a pre-deacetylated substrate, it is the structurally required choice for pharmaceutical screening programs evaluating the NDST enzyme family[1]. Procuring IV-H allows assay developers to generate clean, unconfounded kinetic data when evaluating the efficacy of novel small-molecule inhibitors aimed at modulating heparan sulfate biosynthesis [1].
Leveraging the highly reactive C2 primary amine, IV-H is the necessary precursor for synthesizing custom fluorescent or biotinylated glycosaminoglycan probes via NHS-ester chemistry [1]. Industrial and academic buyers utilize this compound to perform rapid, mild conjugations, creating specialized reagents for flow cytometry, surface plasmon resonance (SPR), or microarray applications without relying on harsh reductive amination protocols [1].